molecular formula C18H26N2O3 B1468317 4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid CAS No. 1252656-11-3

4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid

Cat. No. B1468317
CAS RN: 1252656-11-3
M. Wt: 318.4 g/mol
InChI Key: IKKQQHBRPCXQRL-UHFFFAOYSA-N
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Description

4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid (4-TBPB) is a synthetic molecule composed of an aromatic ring, an amine, and an acid. It is a member of the piperazine family of compounds and has been studied for its potential applications in a variety of scientific research areas.

Scientific Research Applications

4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid has been investigated for its potential applications in scientific research. It has been used as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been studied for its potential anti-inflammatory and anti-cancer activities. Additionally, this compound has been evaluated for its potential use as a molecular probe to investigate the structure and function of proteins.

Mechanism of Action

The exact mechanism of action of 4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid is not yet fully understood. However, it is believed to act by inhibiting the activity of COX-2, which is responsible for the production of inflammatory mediators. Additionally, this compound may also act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes have been studied in a variety of cell and animal models. Studies have shown that this compound can inhibit the production of inflammatory mediators, reduce inflammation, and suppress the growth of cancer cells. Additionally, this compound has been shown to reduce oxidative stress and protect cells from damage caused by reactive oxygen species.

Advantages and Limitations for Lab Experiments

4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, it is non-toxic and has a low cost. However, there are some limitations to its use. This compound is not water-soluble, so its use in aqueous solutions is limited. Additionally, its effects on biochemical and physiological processes are still being studied and are not yet fully understood.

Future Directions

There are several potential future directions for research on 4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid. Further studies are needed to investigate its potential anti-inflammatory and anti-cancer activities. Additionally, research could focus on the development of novel methods for the synthesis of this compound. Additionally, more research is needed to understand the exact mechanism of action of this compound and its effects on biochemical and physiological processes. Finally, further studies could investigate the potential use of this compound as a molecular probe to investigate the structure and function of proteins.

properties

IUPAC Name

4-[4-(2-tert-butylphenyl)piperazin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)14-6-4-5-7-15(14)19-10-12-20(13-11-19)16(21)8-9-17(22)23/h4-7H,8-13H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKQQHBRPCXQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1N2CCN(CC2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 4-(4-(2-tert-butylphenyl)-piperazin-1-yl)-4-oxobutanoate obtained in Example 52 (0.245 g, 0.74 mmol) in THF (2.0 mL) was added a solution of lithium hydroxide (0.053 g, 2.20 mmol) in 4:1 MeOH/H2O (2.5 mL) at room temperature. After 2 h the reaction mixture was concentrate under reduced pressure. The residue was acidified to pH 1-2 with 1.0 M hydrochloric acid and extracted with ethyl acetate (3×20 mL). The combined organics were washed with saturated sodium chloride (20 mL), dried (Na2SO4), filtered and concentrated under reduced pressure to provide a residue. Trituration of the residue with 1:3 CH3CN/H2O provided 4-(4-(2-tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid (0.217 g, 92%) as a white solid, mp 175-176° C.
Name
methyl 4-(4-(2-tert-butylphenyl)-piperazin-1-yl)-4-oxobutanoate
Quantity
0.245 g
Type
reactant
Reaction Step One
Quantity
0.053 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid
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